Hydrogen arsorate;arsorate
Description
Geochemical Context of Arsenic Species in Natural Systems
The distribution and transformation of arsenic in the environment are governed by a complex interplay of geological and biological processes. geoscienceworld.org Its journey through different earth systems is dictated by its speciation, which in turn is controlled by the surrounding physicochemical conditions.
Natural Occurrence and Distribution of Arsenic Species in Earth Systems
Arsenic is the 20th most abundant element in the Earth's crust and is a component of over 245 minerals. scispace.comresearchgate.net It is naturally present in igneous, metamorphic, and sedimentary rocks. raccefyn.co The average concentration of arsenic in the Earth's crust is approximately 2 mg/kg, with higher concentrations found in fine-grained sediments and sedimentary rocks like shales. scispace.comripublication.com Weathering and erosion of these arsenic-bearing rocks and minerals are the primary natural processes that release arsenic into the environment. europa.eumdpi.com Volcanic emissions also contribute to the atmospheric deposition of arsenic. rsc.org
Once mobilized, arsenic can be transported and distributed throughout various environmental compartments, including soils, sediments, surface water, and groundwater. geoscienceworld.org The concentration of arsenic in unpolluted freshwater typically ranges from 1 to 10 µg/L, while seawater contains an average of 1 to 8 µg/L. scispace.com However, in areas with geothermal activity or sulfide (B99878) mineralization, arsenic concentrations in water can be significantly higher. scispace.com In soils, arsenic concentrations are generally higher in those with high organic matter and clay content due to greater adsorption capacity. sci-hub.se
Table 1: Typical Arsenic Concentrations in Various Earth Systems
| Earth System | Typical Arsenic Concentration |
|---|---|
| Igneous Rocks | 1.5 mg/kg ripublication.com |
| Sandstone | 2.6 mg/kg ripublication.com |
| Shale | 14.5 mg/kg ripublication.com |
| Unpolluted Freshwater | 1-10 µg/L scispace.com |
| Seawater | 1-8 µg/L scispace.com |
Predominant Inorganic Arsenic Species in Environmental Compartments: Arsenite and Arsenate
In natural systems, arsenic primarily exists in two inorganic oxidation states: +3 (arsenite) and +5 (arsenate). europa.eumdpi.comnih.gov These two forms, collectively referred to as inorganic arsenic, are the most prevalent in environmental compartments. mdpi.com Arsenate (As(V)) is the thermodynamically stable form in oxygenated environments and is therefore the dominant species in most surface waters. europa.euwiley.com Conversely, arsenite (As(III)) is the predominant form under reducing (anaerobic) conditions, which are often found in groundwater and deeper sediment layers. europa.euwiley.com
The interconversion between arsenite and arsenate is a key process in arsenic's environmental cycling. europa.eu While arsenite is more mobile and generally considered more toxic than arsenate, its oxidation to arsenate can be facilitated by various chemical and biological processes. alsglobal.comnih.gov
Physicochemical Controls on Arsenic Speciation: Redox Potential, pH, and Ligand Influence
The speciation of arsenic in aqueous environments is primarily controlled by the redox potential (Eh) and pH of the system. nih.govcolab.wsmdpi.com
Redox Potential (Eh): In oxidizing environments with high redox potential, arsenate (As(V)) is the dominant species. europa.eu As the environment becomes more reducing (lower Eh), arsenite (As(III)) becomes the more stable form. europa.eu The transition between these two oxidation states is a critical factor in determining arsenic's mobility and bioavailability.
pH: The pH of the water influences the protonation state of the arsenate and arsenite oxyanions. mdpi.comresearchgate.net In the case of arsenate, at a pH below approximately 2.2, the fully protonated arsenic acid (H₃AsO₄) is the major species. Between pH 2.2 and 6.9, the dihydrogen arsenate ion (H₂AsO₄⁻) predominates. As the pH increases from 6.9 to 11.5, the hydrogen arsenate ion (HAsO₄²⁻) becomes the dominant form. Above pH 11.5, the fully deprotonated arsenate ion (AsO₄³⁻) is the main species. For arsenite, the neutral species, arsenous acid (H₃AsO₃), is dominant in most natural waters (pH < 9.2). scispace.commdpi.com
Ligand Influence: The presence of other ions and molecules (ligands) in the water can also influence arsenic speciation. For example, in sulfidic environments, thioarsenic species can form. mdpi.com The presence of cations like calcium and magnesium can affect the adsorption of arsenate onto mineral surfaces. geoscienceworld.org
Table 2: Predominant Arsenate Species as a Function of pH
| pH Range | Predominant Arsenate Species |
|---|---|
| < 2.2 | H₃AsO₄ |
| 2.2 - 6.9 | H₂AsO₄⁻ |
| 6.9 - 11.5 | HAsO₄²⁻ |
| > 11.5 | AsO₄³⁻ |
Fundamental Principles of Arsenate Reactivity in Aqueous and Solid Phases
The reactivity of arsenate in the environment is largely dictated by its interactions with water molecules and solid mineral surfaces. These interactions control its solubility, mobility, and ultimate fate in natural systems.
In the aqueous phase, the behavior of arsenate is similar to that of phosphate (B84403), its chemical analog. uvm.edu The various protonated forms of arsenate (H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻) exist in equilibrium, with their relative proportions determined by the pH of the water. researchgate.net While arsenate can form ion pairs with various metal cations, these complexes are generally considered to be of minor importance in typical natural waters. usda.gov
The interaction of arsenate with solid phases, particularly through adsorption, is a critical process controlling its concentration in natural waters. nih.gov Arsenate exhibits a strong affinity for adsorption onto the surfaces of various minerals, most notably iron and aluminum oxides and hydroxides (e.g., ferrihydrite, goethite). uvm.edunih.gov This adsorption is a pH-dependent process, with maximum adsorption typically occurring in the acidic to neutral pH range. researchgate.net The formation of inner-sphere surface complexes, where the arsenate ion directly bonds to the mineral surface, is a common mechanism for its strong retention. nih.gov
Co-precipitation is another important mechanism for the removal of arsenate from the aqueous phase. nih.gov This occurs when arsenate is incorporated into the structure of newly forming minerals, particularly iron hydroxides, during their precipitation. nih.gov This process can lead to the significant sequestration of arsenate in sediments and soils. nih.gov Conversely, the dissolution of these arsenic-bearing minerals can release arsenate back into the water. osti.gov
Structure
2D Structure
Properties
CAS No. |
63504-02-9 |
|---|---|
Molecular Formula |
As2HO8-5 |
Molecular Weight |
278.85 g/mol |
IUPAC Name |
hydrogen arsorate;arsorate |
InChI |
InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5 |
InChI Key |
RXFMBIALQLOPAW-UHFFFAOYSA-I |
Canonical SMILES |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-] |
Origin of Product |
United States |
Advanced Analytical Methodologies for Arsenate Speciation
Chromatographic Techniques for Arsenate Species Separation
Chromatographic methods are fundamental in separating different arsenic species from a sample matrix before their detection. These techniques are often coupled with highly sensitive detectors to achieve precise quantification.
Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)
Ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely used technique for arsenic speciation. cambridge.orgthermofisher.com IC separates ionic species based on their affinity to an ion-exchange column. In the context of arsenate analysis, an anion-exchange column is typically used to separate negatively charged arsenic species like arsenate (HAsO₄²⁻ or H₂AsO₄⁻), arsenite (As(III)), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA). nih.gov
Following separation by IC, the eluent is introduced into the ICP-MS system. The high-temperature plasma of the ICP atomizes and ionizes the arsenic atoms, which are then detected by the mass spectrometer based on their mass-to-charge ratio. This hyphenated technique offers excellent resolution and very low detection limits, often in the range of 0.1 to 0.4 micrograms per liter (µg/L). nih.gov Researchers have successfully used various ammonium (B1175870) salts as eluents, such as ammonium bicarbonate and diammonium hydrogen phosphate (B84403), to effectively separate arsenic species within minutes. nih.govnih.gov
A key advantage of IC-ICP-MS is its ability to overcome matrix interferences, which are common in complex samples like water and soil extracts. cambridge.orgnih.gov For instance, the use of a hexapole collision cell in the ICP-MS can effectively suppress chloride-based polyatomic interferences that could otherwise obscure the arsenic signal. cambridge.org
Table 1: Performance of IC-ICP-MS for Arsenic Speciation
| Parameter | Finding | Reference |
|---|---|---|
| Separated Species | As(III), As(V), DMA, MMA | nih.gov |
| Detection Limits | 0.1 - 0.4 µg/L | nih.gov |
| Analysis Time | < 9 minutes | nih.gov |
| Eluent | 7.5 mM (NH₄)₂HPO₄ at pH 7.9 | nih.gov |
| Application | Contaminated waters and soils | nih.gov |
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Similar to IC-ICP-MS, high-performance liquid chromatography (HPLC) coupled with ICP-MS is another robust method for arsenic speciation. wiley.comnih.gov HPLC offers versatility in separation mechanisms, including ion-exchange, ion-pair, and reversed-phase chromatography. nih.govrsc.org This flexibility allows for the optimization of separation for a wide range of arsenic compounds, including arsenate, arsenite, MMA, DMA, and arsenobetaine. wiley.comnih.gov
In one study, a gradient elution with ammonium carbonate, EDTA, and methanol (B129727) at a pH of 9.0, using a strong anion-exchange column, successfully separated five different arsenic species. nih.gov The subsequent detection by ICP-MS provided method detection limits between 0.3 and 1.5 ng/mL. nih.gov Another approach utilized ion-pair reversed-phase HPLC-ICP-MS to separate seven arsenic species in under 20 minutes, achieving detection limits below 1.7 µg of As per kg. nih.gov
The choice of mobile phase and its pH is critical in achieving efficient separation of arsenic species. nih.gov The coupling of HPLC with ICP-MS provides a highly sensitive and specific analytical tool for determining the distribution of arsenic species in various matrices, including human serum and urine, animal feed, and edible oils. wiley.comnih.govnih.gov
Table 2: HPLC-ICP-MS Methods for Arsenic Speciation
| Separation Mode | Analytes | Detection Limit | Reference |
|---|---|---|---|
| Anion-Exchange | As(III), As(V), MMA, DMA, AsB | 0.3 - 1.5 ng/mL | nih.gov |
| Ion-Pair Reversed Phase | As(III), As(V), MMA, DMA, etc. | < 1.7 µg As/kg | nih.gov |
| Ion-Pair Reversed Phase | As(III), As(V), DMA, MMA, etc. | 0.01 - 0.04 µg/L | researchgate.net |
Electrochemical Methods for Arsenate Speciation
Electrochemical techniques offer a cost-effective and often portable alternative for the speciation of inorganic arsenic. These methods are based on the electrochemical properties of the different arsenic species.
Voltammetric Approaches: Cathodic Stripping Voltammetry (CSV) and Anodic Stripping Voltammetry (ASV)
Stripping voltammetry is a highly sensitive electrochemical technique for trace metal analysis, including arsenic. nih.gov It involves a preconcentration step where the analyte is deposited onto a working electrode, followed by a stripping step where the analyte is electrochemically removed and the resulting current is measured.
Cathodic Stripping Voltammetry (CSV) is particularly suitable for determining substances that form insoluble salts with the electrode material. inflibnet.ac.in For arsenate determination, a common approach involves the formation of a copper-arsenic intermetallic compound on a hanging mercury drop electrode (HMDE). scienceasia.orgresearchgate.net Typically, As(III) is directly determined, and to measure total inorganic arsenic, As(V) is first reduced to As(III) using a reducing agent like L-cysteine or sodium thiosulfate. scienceasia.orgresearchgate.net The As(V) concentration is then calculated by the difference. This method can achieve low detection limits, in the range of µg/L. scienceasia.org
Anodic Stripping Voltammetry (ASV) is primarily used for metals that can be preconcentrated by reduction. inflibnet.ac.in In the case of arsenic, As(III) is reduced to elemental arsenic (As(0)) and deposited onto a working electrode, often a gold electrode. thaiscience.infonih.gov During the stripping step, the deposited arsenic is oxidized, generating a current proportional to its concentration. ASV is a very sensitive technique for As(III) determination. scielo.org.mx To determine As(V), it must first be chemically reduced to As(III). researchgate.net The development of modified electrodes, such as gold nanoparticle-modified screen-printed carbon electrodes, has further enhanced the sensitivity and selectivity of ASV for arsenic analysis. thaiscience.info
Table 3: Comparison of Voltammetric Techniques for Arsenic Speciation
| Technique | Principle | Target Analyte | Key Features | Reference |
|---|---|---|---|---|
| CSV | Formation of intermetallic compound on HMDE | As(III) (direct), As(V) (after reduction) | Simple, sensitive, inexpensive | scienceasia.orgresearchgate.net |
| ASV | Reduction to As(0) on gold or other electrodes | As(III) (direct), As(V) (after reduction) | Highly sensitive, suitable for field use | thaiscience.infonih.govscielo.org.mx |
Spectroscopic Techniques for Molecular-Level Arsenate Characterization
Spectroscopic methods provide invaluable information about the chemical environment and structure of arsenic species at the molecular level.
X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides element-specific information about the oxidation state and local atomic coordination of an element in a sample. msu.ruresearchgate.netgeoscienceworld.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.ru
The XANES region, which is the area around the absorption edge, is particularly sensitive to the oxidation state of the absorbing atom. msu.ruuq.edu.au The energy of the absorption edge increases with the oxidation state. For arsenic, the white line energy for arsenate (As(V)) is observed to be significantly higher (e.g., 3.6 eV greater) than that of arsenite (As(III)). msu.ru This distinct energy shift allows for the determination of the relative proportions of As(III) and As(V) in a sample by fitting the sample's XANES spectrum with a linear combination of spectra from known arsenic standards. uq.edu.aunih.gov
The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure around the absorbing atom, including the type, number, and distance of neighboring atoms. Analysis of the EXAFS spectrum can help identify the atoms that are bonded to the arsenic atom, providing insights into the molecular form of the arsenate species. researchgate.net
XAS has been successfully used to study arsenic speciation in a wide variety of solid and aqueous samples, including mine tailings, soils, and biological tissues. msu.ruresearchgate.netcapes.gov.br It is a valuable tool for understanding the biogeochemical cycling of arsenic and its transformations in the environment.
Table 4: XANES Energy Shifts for Arsenic Species
| Arsenic Species Comparison | Energy Separation (eV) | Reference |
|---|---|---|
| As₂O₅ and As₂S₃ | 5.8 | nih.gov |
| As₂O₃ and As₂O₅ | 3.6 | nih.gov |
| As₂S₃ and As₂O₃ | 2.1 | nih.gov |
Vibrational Spectroscopy for Molecular Structure and Bonding Investigations
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a molecular fingerprint, offering detailed insights into molecular structure, symmetry, and bonding. researchgate.net
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For the arsenate ion (AsO₄³⁻), which has a tetrahedral structure in its uncomplexed state, specific vibrational modes are IR active. The primary IR active modes for arsenate are the asymmetric stretching (ν₃) and bending (ν₄) vibrations.
In studies of arsenate-containing minerals, the ν₃ mode typically appears as a strong, broad band in the IR spectrum. For instance, in the mineral ceruleite, intense bands observed at 787, 827, and 886 cm⁻¹ are attributed to the triply degenerate ν₃ antisymmetric stretching vibration. nih.gov The presence of multiple bands for this mode indicates a lowering of the tetrahedral symmetry of the arsenate ion within the crystal lattice. researchgate.net The ν₄ bending modes are generally found at lower wavenumbers. rsc.org IR spectroscopy has proven useful in identifying different hydrated ferric arsenate phases, as the molecular environment and symmetry of the arsenate group differ in each phase. researchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. For a tetrahedral molecule like the free arsenate ion, the symmetric stretching mode (ν₁) is intensely Raman active, while it is IR inactive. This makes Raman spectroscopy particularly powerful for identifying the arsenate ion.
The ν₁ symmetric As-O stretching mode of arsenate typically appears as a strong, sharp peak in the Raman spectrum. berkeley.edu In aqueous solutions, this peak is observed around 800 cm⁻¹. berkeley.edu In solid mineral matrices, its position can vary but it remains a characteristic fingerprint. For example, in the mineral ceruleite, the most intense Raman band is at 903 cm⁻¹, assigned to the (AsO₄)³⁻ symmetric stretching mode. nih.gov Raman spectroscopy can effectively distinguish between arsenate and hydrogen arsenate units in complex minerals, a task that can be challenging with IR spectroscopy alone. bohrium.com The ν₂, ν₃, and ν₄ bending and stretching modes of arsenate are also Raman active and appear at lower frequencies, providing additional structural information. researchgate.netnih.gov
The vibrational frequencies of the arsenate ion are sensitive to its local chemical environment, including protonation, hydration, and complexation with metal ions. These interactions can cause shifts in the positions and splitting of the vibrational bands, providing valuable information about the nature of these interactions.
Protonation: Protonation of the arsenate ion (HₓAsO₄³⁻ˣ) leads to a distortion of its tetrahedral symmetry. This change in symmetry affects the vibrational spectra. Theoretical and experimental studies have shown that the As-OH symmetric stretching frequency of protonated arsenates in aqueous solution shifts to higher energies with increasing protonation. princeton.edu For example, the approximate positions of this mode are ~720 cm⁻¹ for HAsO₄²⁻, ~770 cm⁻¹ for H₂AsO₄⁻, and ~790 cm⁻¹ for H₃AsO₄. princeton.edu
Hydration: The interaction of arsenate with water molecules through hydrogen bonding also influences its vibrational spectrum. These interactions can lead to broadening of the spectral bands and slight shifts in their frequencies. princeton.edu
Metal Complexation: The formation of complexes between arsenate and metal ions significantly alters the vibrational spectrum. The coordination of a metal ion to one or more of the oxygen atoms of the arsenate tetrahedron lowers its symmetry. This can cause the degenerate vibrational modes (like ν₃) to split into multiple bands and can shift the frequencies of the stretching modes. princeton.eduresearchgate.net The magnitude of these shifts and splittings depends on the nature of the metal cation and the type of coordination (e.g., monodentate, bidentate). princeton.eduresearchgate.net For instance, the adsorption of arsenate onto hematite (B75146) results in new bands assigned to As(V)–O–Fe vibrations at approximately 920, 895, and 820 cm⁻¹, indicative of inner-sphere complexation. researchgate.net
Table 3: Indicative Raman and IR Band Positions (cm⁻¹) for Arsenate and its Complexes
| Vibrational Mode | Free AsO₄³⁻ (approx.) | Protonated Arsenate (H₂AsO₄⁻) (approx.) | Metal-Complexed Arsenate (e.g., on Fe-oxide) (approx.) |
|---|---|---|---|
| ν₁ (sym. stretch) | 800 (Raman) | 770 (As-OH stretch, Raman) | 820-920 (As-O-Fe, IR) |
| ν₃ (asym. stretch) | 880 (IR) | - | 787, 827, 886 (IR) |
Data compiled from various spectroscopic studies. nih.govberkeley.eduprinceton.eduresearchgate.net
Methodological Strategies for Maintaining Arsenate Species Integrity in Environmental Samples
The accurate determination of arsenate (As(V)) concentrations in environmental samples is critical for assessing potential toxicity and mobility. However, arsenic species are prone to interconversion during sample collection, storage, and analysis, which can compromise the integrity of the results. numberanalytics.com The most common transformation is the oxidation of the more toxic and mobile arsenite (As(III)) to arsenate (As(V)). nerc.ac.uk Therefore, robust methodological strategies are essential to preserve the original speciation of arsenic from the moment of collection to the final analysis. These strategies encompass careful sample handling, the use of chemical and physical preservation techniques, and on-site separation methods.
The primary challenge in preserving arsenic species integrity is preventing changes caused by factors like redox conditions, pH, microbial activity, and photochemical oxidation. nih.govnih.gov For instance, iron and manganese oxyhydroxides, which are common in natural waters, can provide sorption sites for dissolved arsenic species, altering their distribution in the sample. nerc.ac.uknemi.gov Furthermore, photolytically produced free radicals can oxidize As(III) to As(V), highlighting the need for specific handling protocols. nemi.gov
Preservation Techniques
To counteract species transformation, various preservation methods have been developed and evaluated. The choice of method often depends on the sample matrix, the expected concentration of interfering substances, the planned storage duration, and the subsequent analytical technique. mdpi.com Key techniques include refrigeration, chemical preservation, and exclusion of light.
Physical and Chemical Preservation:
Storing samples in opaque polyethylene (B3416737) bottles is a standard practice to eliminate the effects of photochemical oxidation. nemi.govclu-in.org This is often combined with refrigeration at approximately 4-6°C, which can slow down both microbial activity and chemical reaction rates. nih.govrsc.org Studies have shown that storing water samples at 5°C can preserve As(III) and As(V) speciation for about 30 days. clu-in.org For longer-term storage, quick-freezing samples with liquid nitrogen has been recommended. clu-in.orgresearchgate.net
Chemical preservatives are frequently added to samples to stabilize arsenic species, particularly in complex water matrices.
Ethylenediaminetetraacetic acid (EDTA): EDTA is widely regarded as one of the most effective preservatives, especially for samples containing high concentrations of iron and manganese. nemi.govclu-in.org It acts as a chelating agent, binding metal cations and preventing the precipitation of metal oxyhydroxides that can adsorb arsenic species. nih.govnemi.gov It also helps to buffer the sample pH and reduce microbial activity. nih.gov Studies have demonstrated that EDTA can preserve arsenic speciation in groundwater samples for up to 14 days. clu-in.org In one evaluation, the percentage change in As(III):As(V) ratios in an EDTA-preserved acid mine drainage sample and a groundwater sample over a 3-month period was only –5% and +3%, respectively. clu-in.org
Acids: Acidification is another common preservation strategy.
Phosphoric Acid: Recommended at a final concentration of 10 mM, combined with keeping samples cool (6°C) and in the dark, phosphoric acid has been shown to keep arsenic species stable for up to 3 months. nih.gov Its effectiveness is contingent on maintaining a pH below 3 to avoid the potential precipitation of iron phosphates. nih.gov
Hydrochloric Acid (HCl): HCl has been used for the preservation of As(III), but it can be problematic in iron-rich waters as it may not prevent the sorption of arsenic species onto iron precipitates that form over time. nerc.ac.uk
Other Agents: Ascorbic acid has been used in combination with HCl to maintain the stability of As(III), As(V), and methylated arsenic species in synthetic water for 28 days. nerc.ac.uk For soil extracts, sodium diethyldithiocarbamate (B1195824) (NaDDC) has been used successfully to complex with As(III) and prevent its oxidation. nih.gov
| Preservative/Method | Recommended Conditions | Reported Stability | Mechanism/Key Findings | Source(s) |
|---|---|---|---|---|
| Refrigeration | Store at ~4-6°C in the dark | ~30 days | Slows microbial activity and chemical oxidation. | clu-in.orgnih.gov |
| Freezing | Quick-freezing with liquid nitrogen | Long-term | Effectively halts most chemical and biological activity. | clu-in.orgresearchgate.net |
| EDTA | Addition to sample upon collection | 14 days to 3 months | Chelates metal cations (Fe, Mn) to prevent precipitation and sorption of arsenic species. Works well across a wide range of sample matrices. | nih.govnemi.govclu-in.org |
| Phosphoric Acid | 10 mM final concentration, store cool (6°C) and dark | Up to 3 months | Maintains low pH; critical to keep pH < 3 to avoid precipitation. | nerc.ac.uknih.gov |
| Acidification (e.g., HCl) | Acidify to pH 2 | Up to 2 weeks (if deoxygenated) | Reduces pH to stabilize species; effectiveness can be limited in iron-rich waters. | nerc.ac.ukrsc.org |
Field-Based Speciation Strategies
To minimize the potential for species alteration during transport and storage, field-based separation methods are increasingly employed. These techniques involve separating the arsenic species on-site immediately after sample collection. nih.gov The separated species can then be preserved for later analysis in a laboratory.
A prevalent field method utilizes solid-phase extraction (SPE) with small cartridges containing a strong anion exchange (SAX) resin. clu-in.orgnih.gov The general procedure involves passing a known volume of a water sample, often preserved with EDTA, through the cartridge. nemi.gov
The neutral arsenite (As(III)) species passes through the cartridge and is collected in the eluate. nemi.gov
The negatively charged arsenate (As(V)) species, along with other anionic forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), are retained on the SAX resin. clu-in.orgnih.gov
The cartridge is then transported to the laboratory, where the retained arsenate is stripped from the resin using an eluent, such as nitric acid. nemi.gov
Both the initial eluate (containing As(III)) and the cartridge extract (containing As(V)) are then analyzed for total arsenic, typically using inductively coupled plasma-mass spectrometry (ICP-MS). nemi.govnih.gov
This field separation approach is simple, rapid, and cost-effective, providing a robust means of preserving the species distribution from challenging sample matrices until analysis can be performed. nih.gov
| Parameter | Finding | Source(s) |
|---|---|---|
| Methodology | A field method using solid-phase extraction (SPE) cartridges in series for selective retention of arsenic species, followed by elution and measurement via ICP-MS. | nih.gov |
| Accuracy (Synthetic Solutions) | Mean percentage accuracies for 10 μg/L solutions were 98% for As(III), 101% for As(V), 94% for MMA, and 105% for DMA. | nih.gov |
| Correlation with Lab Methods | Comparative data between the field SPE method and laboratory-based liquid chromatography-ICP-MS showed a correlation greater than 0.98 for all species. | nih.gov |
| Interferences | Anionic species like MMA and DMA can be retained on the cartridge with As(V), potentially causing a positive bias for As(V) if further laboratory separation is not performed. | nemi.govclu-in.org |
| Preservative | The use of an EDTA preservative is recommended to minimize interferences from iron and manganese oxyhydroxide precipitates. | nemi.gov |
Solution Chemistry and Protonation Equilibria of Hydrogen Arsenate
Protonation Equilibria of Arsenic Acid (H₃AsO₄) and its Dissociated Species (H₂AsO₄⁻, HAsO₄²⁻, AsO₄³⁻)
Arsenic acid (H₃AsO₄) is a triprotic acid, meaning it can donate three protons (H⁺) in a stepwise manner in aqueous solutions. wikipedia.orgbrainly.com This sequential dissociation results in the formation of different arsenate species: dihydrogen arsenate (H₂AsO₄⁻), hydrogen arsenate (HAsO₄²⁻), and the fully deprotonated arsenate ion (AsO₄³⁻). wikipedia.orgbrainly.com
Each dissociation step is characterized by an acid dissociation constant (Ka) and its corresponding pKa value (-log Ka), which indicates the pH at which the concentrations of the acid and its conjugate base are equal. quora.com The three equilibria are as follows:
H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺ wikipedia.org
H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺ wikipedia.org
HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺ wikipedia.org
The pKa values for arsenic acid have been determined through various studies and are crucial for predicting which arsenate species will be dominant at a given pH. nih.govusda.gov While values can vary slightly depending on experimental conditions like temperature and ionic strength, they are generally reported within a consistent range. nih.gov
| Equilibrium Step | pKa Value Range | Representative Sources |
|---|---|---|
| pKa1 (H₃AsO₄ / H₂AsO₄⁻) | 2.19 - 2.31 | wikipedia.orgusda.govopentextbc.caoup.comgwu.edubartleby.com |
| pKa2 (H₂AsO₄⁻ / HAsO₄²⁻) | 6.76 - 7.06 | wikipedia.orgnih.govusda.govopentextbc.caoup.comresearchgate.net |
| pKa3 (HAsO₄²⁻ / AsO₄³⁻) | 11.5 - 11.9 | wikipedia.orgusda.govoup.combartleby.com |
Influence of Protonation State on Arsenate Anion Structure and Reactivity
H₃AsO₄ (Arsenic acid): In its fully protonated, neutral form, it is the predominant species only in highly acidic solutions (pH < 2).
H₂AsO₄⁻ (Dihydrogen arsenate): This singly charged anion is dominant in moderately to strongly acidic conditions. researchgate.net
HAsO₄²⁻ (Hydrogen arsenate): This doubly charged anion is the major form in solutions near neutral pH. wikipedia.orgresearchgate.net
AsO₄³⁻ (Arsenate): The fully deprotonated, triply charged anion exists predominantly in strongly alkaline environments (pH > 11.5). wikipedia.org
This change in charge with pH is a critical factor influencing the reactivity of arsenate, particularly its tendency to adsorb onto mineral surfaces. For instance, the adsorption of arsenate (As(V)) species onto surfaces like calcite is strongly pH-dependent. spring8.or.jp At circumneutral pH, the negatively charged H₂AsO₄⁻ and HAsO₄²⁻ ions interact differently with mineral surfaces than the neutral arsenite species (H₃AsO₃). spring8.or.jp Studies have shown that As(V) adsorption is generally greater than As(III) adsorption in acidic pH ranges, whereas the opposite can be true at alkaline pH values. usda.gov The reactivity of arsenate is also often compared to that of phosphate (B84403) due to their similar valency and atomic radii, which allows arsenate to substitute for phosphate in some chemical and biochemical reactions. wikipedia.orguvm.edu
Aqueous Geochemical Modeling of Arsenate Speciation Across Environmental pH Ranges
Geochemical modeling is a powerful tool used to predict the distribution of chemical species in natural waters based on parameters like pH, redox potential (Eh), and the concentrations of other ions. raccefyn.coresearchgate.net For arsenic, these models are essential for understanding its transport and fate in the environment. researchgate.netresearchgate.netgeoscienceworld.org
The speciation of inorganic arsenate in aqueous systems is primarily controlled by pH. researchgate.netresearchgate.net By applying the pKa values, the dominant arsenate species across different environmental pH ranges can be predicted.
| pH Range | Dominant Species | Description |
|---|---|---|
| < 2.2 | H₃AsO₄ | In very acidic environments, the fully protonated, neutral arsenic acid molecule is the most abundant form. |
| 2.2 - 6.8 | H₂AsO₄⁻ | In acidic to slightly acidic waters, the dihydrogen arsenate anion is the predominant species. researchgate.net |
| 6.8 - 11.5 | HAsO₄²⁻ | In near-neutral to alkaline waters, which encompasses most natural surface waters, the hydrogen arsenate anion is the dominant form. wikipedia.orgresearchgate.net |
| > 11.5 | AsO₄³⁻ | Only in highly alkaline conditions does the fully deprotonated arsenate ion become the major species. |
These models show that in most natural groundwaters and surface waters (typically pH 6-9), arsenic acid exists primarily as the oxyanions H₂AsO₄⁻ and HAsO₄²⁻. researchgate.netscispace.com The interplay between pH and redox potential further complicates the speciation, as arsenate (As(V)) is favored in oxygenated waters, while arsenite (As(III)) dominates in anoxic, reducing environments. wikipedia.orgscispace.com Geochemical modeling that incorporates these factors is critical for assessing arsenic mobility and potential risks in contaminated sites. researchgate.net
Complexation and Coordination Chemistry of Arsenate
Inorganic Complexation of Arsenate with Metal Cations
In aqueous systems, arsenate anions readily interact with dissolved metal cations, especially trivalent iron (Fe(III)), to form a variety of soluble complexes. These complexation reactions are critical precursors to the precipitation of arsenate-bearing minerals, which play a significant role in sequestering arsenic in natural and engineered environments.
The interaction between ferric ions and arsenate in aqueous solutions leads to the formation of distinct inner-sphere complexes. nih.gov Spectroscopic studies, particularly UV-Vis spectroscopy, have been instrumental in identifying the primary complex species. nih.gov In acidic conditions, the predominant complexes formed are proposed to be FeH₂AsO₄²⁺ and FeHAsO₄⁺. nih.govnih.gov The formation of these complexes is a critical intermediate step that precedes the formation of solid ferric arsenate phases. nih.gov
The characterization of the eventual solid material formed from these complexes often reveals a poorly crystallized or amorphous ferric arsenate. nih.govnih.gov Analytical techniques such as X-ray Fluorescence (XRF), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to verify the composition and structure of these precipitates. nih.gov For instance, FTIR spectra of ferric arsenate precipitates show characteristic peaks corresponding to the stretching bonds of As-O-Fe, confirming the direct bonding between iron and arsenate. nih.gov Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy further elucidates the local atomic structure, indicating that amorphous ferric arsenate is composed of short oligomers of corner-linked octahedral chains. nih.gov
Density functional theory (DFT) calculations have also been used to investigate the structures and reaction energies of arsenate complexes with ferric hydroxide (B78521). These studies have explored the formation of not only monodentate and bidentate complexes but also tridentate complexes, which are found to be thermodynamically favorable under certain conditions. rsc.org
| Complex/Precipitate | Proposed Formula | Characterization Techniques | Key Findings |
| Aqueous Ferric-Arsenate Complex | FeH₂AsO₄²⁺, FeHAsO₄⁺ | UV-Vis Spectroscopy, DFT | Formation of soluble inner-sphere complexes in acidic solutions. nih.govnih.gov |
| Amorphous Ferric Arsenate | FeAsO₄·nH₂O | XRD, FTIR, XRF, EXAFS | Poorly crystallized material formed from aqueous complexes. nih.govnih.gov |
| Tridentate Ferric-Arsenate Complex | - | Density Functional Theory (DFT) | Thermodynamically favorable binding to ferric hydroxide clusters. rsc.org |
This table provides an interactive summary of ferric-arsenate complexes and their characterization.
The stability of aqueous ferric-arsenate complexes and the subsequent precipitation of ferric arsenate minerals are highly dependent on both pH and temperature. Studies have shown that the transformation of soluble complexes like FeH₂AsO₄⁺ into a gel-like, poorly crystalline ferric arsenate precipitate is promoted by increases in either pH or temperature. nih.govnih.gov Specifically, this transformation is observed to occur at a pH greater than or equal to 2.38 or at temperatures of 90°C and above. nih.govnih.gov
The optimal pH range for the precipitation of ferric arsenate from solutions is generally found to be acidic, typically between pH 3 and 4. mdpi.com Within this range, the removal of arsenate from solution is maximized. As the pH increases beyond this range, the dose of ferric iron required to achieve the same level of arsenate removal also increases. mdpi.com
Temperature is also a critical parameter in the formation of crystalline ferric arsenate phases, such as scorodite (FeAsO₄·2H₂O), a common mineral in acid mine drainage environments. The formation of scorodite from hydrous ferric arsenate (HFA) precursors can be accelerated by decreasing the initial Fe(III)/As(V) ratio in solution. nih.gov Hydrothermal conditions (temperatures between 150-230°C) are often employed in industrial processes to crystallize stable ferric arsenate compounds. acs.org
| Parameter | Effect on Ferric-Arsenate System | Typical Conditions | Result |
| pH | Influences complex stability and mineral precipitation. | Optimal precipitation at pH 3-4. mdpi.com | Maximum arsenate removal. mdpi.com |
| pH ≥ 2.38 | Transformation of aqueous complexes to gel-like precipitate. nih.govnih.gov | ||
| Temperature | Promotes transformation to solid phases and crystallization. | T ≥ 90°C | Transformation of aqueous complexes to gel-like precipitate. nih.govnih.gov |
| 150-230°C (Hydrothermal) | Formation of crystalline ferric arsenate phases like scorodite. acs.org |
This interactive table summarizes the influence of pH and temperature on ferric-arsenate complexation and precipitation.
The complexation of arsenate with ferric ions can be significantly influenced by the presence of other competing ligands in the solution. These competitors can be other inorganic anions or organic molecules, which vie with arsenate for binding with Fe(III).
Sulfate (SO₄²⁻) and phosphate (B84403) (PO₄³⁻) are two of the most significant inorganic competitors. Sulfate is often present in high concentrations in environments like acid mine drainage and has been shown to compete with arsenate for complexation with ferric ions. nih.govmdpi.com Phosphate, being chemically similar to arsenate, is a particularly strong competitor for adsorption sites on iron oxides and can interfere with arsenate removal processes. acs.org Studies on ferrihydrite show that while both anions adsorb strongly, arsenate is preferentially adsorbed over phosphate in competitive systems, especially at low arsenate-to-phosphate ratios. acs.org
Organic ligands, such as humic and salicylic (B10762653) acids, which are ubiquitous in natural waters, also interact with arsenate. diva-portal.org These organic molecules contain functional groups like carboxylic and phenolic acids that can form complexes with arsenic species. diva-portal.org Research indicates that arsenate (As(V)) shows a stronger binding affinity with these organic ligands compared to arsenite (As(III)), and hydrophobic ligands like humic acid exhibit a greater complexation ability than hydrophilic ones like salicylic acid. diva-portal.org This complexation with organic matter can enhance the solubility and mobility of arsenic in aquatic environments. diva-portal.org
| Competing Ligand | Type | Effect on Arsenate Complexation | Context |
| Sulfate (SO₄²⁻) | Inorganic Anion | Competes with arsenate for binding with Fe(III). nih.govmdpi.com | Adversely affects arsenate removal performance. mdpi.com |
| Phosphate (PO₄³⁻) | Inorganic Anion | Strongly competes with arsenate for adsorption sites. acs.org | Arsenate is often preferentially adsorbed over phosphate. acs.org |
| Humic Acid | Organic Ligand | Forms complexes with arsenate, increasing its solubility. diva-portal.org | Stronger binding affinity with As(V) than As(III). diva-portal.org |
| Salicylic Acid | Organic Ligand | Forms complexes with arsenate, increasing its solubility. diva-portal.org | Weaker complexation compared to humic acid. diva-portal.org |
This interactive table outlines the effects of various competitive ligands on arsenate complexation.
Surface Complexation of Arsenate at Hydrous Oxide and Mineral Surfaces
The fate and transport of arsenate in soils and aquatic systems are largely controlled by its adsorption to the surfaces of minerals, particularly hydrous oxides of iron, aluminum, and manganese. This process, known as surface complexation, involves the formation of stable chemical bonds between the arsenate anion and the mineral surface.
Arsenate adsorption onto the surfaces of metal oxyhydroxides is a specific chemical interaction that leads to the formation of inner-sphere complexes. nih.govacs.org This means the arsenate anion binds directly to the metal centers (Fe, Al, Mn) on the mineral surface, without an intervening water molecule.
Iron Oxyhydroxides: Minerals such as ferrihydrite, goethite, and hematite (B75146) are highly effective at adsorbing arsenate. rsc.orgdiva-portal.org Spectroscopic evidence from EXAFS and FTIR confirms that arsenate predominantly forms bidentate binuclear complexes, where one arsenate tetrahedron bridges two adjacent iron octahedra on the mineral surface. acs.org Monodentate complexes, where arsenate binds to a single iron center, may also form, particularly at lower surface loadings or higher pH. nih.govacs.org The adsorption is generally pH-dependent, with maximum adsorption occurring at low to moderately low pH (e.g., pH 3-7). diva-portal.orgresearchgate.net
Aluminum Oxyhydroxides: Aluminum oxides and hydroxides like gibbsite and bayerite, as well as amorphous aluminosilicates like allophane, also strongly adsorb arsenate. acs.orgnsf.govresearchgate.net Similar to iron oxides, the primary mechanism is the formation of inner-sphere complexes. nsf.govresearchgate.net X-ray Absorption Spectroscopy (XAS) studies have shown that arsenate forms bidentate binuclear complexes with aluminum octahedra on the mineral surfaces. acs.orgresearchgate.net However, evidence also suggests the co-occurrence of outer-sphere complexes, where arsenate is held by electrostatic forces without direct bonding, especially on gibbsite. nsf.govresearchgate.net Adsorption on aluminum oxides is maximal at low pH and decreases as the pH increases. researchgate.net
Manganese Oxyhydroxides: Manganese oxides (e.g., birnessite) play a dual role in arsenic geochemistry. researchgate.netacs.org They can oxidize the more mobile and toxic arsenite (As(III)) to the less mobile arsenate (As(V)), which is then strongly adsorbed. mdpi.comacs.org The adsorption mechanism for arsenate involves the formation of inner-sphere surface complexes with the surface hydroxyl groups of the manganese oxide. mdpi.com The efficiency of arsenate adsorption on manganese oxyhydroxides can be influenced by the mineral's crystal structure and the presence of other ions in the system. researchgate.netresearchgate.net
The formation of inner-sphere surface complexes between arsenate and hydrous oxide minerals occurs through a mechanism known as ligand exchange. acs.orgresearchgate.netusda.gov In this process, the arsenate anion (e.g., H₂AsO₄⁻ or HAsO₄²⁻) displaces functional groups, specifically hydroxyl groups (-OH) or coordinated water molecules (-OH₂), that are naturally present on the mineral surface. acs.orgudel.edu
This reaction can be represented generally as: S-OH + H₂AsO₄⁻ ⇌ S-HAsO₄⁻ + H₂O where S-OH represents a reactive surface hydroxyl group on a metal (Fe, Al, Mn) oxide.
The reaction is a key determinant of arsenic's immobility in many subsurface environments. acs.org The strength and type of the resulting bond (e.g., monodentate vs. bidentate) depend on factors like the specific mineral surface, surface loading of arsenate, and the solution pH. nih.gov For amorphous aluminosilicates like allophane, the ligand exchange can also involve the displacement of surface-bound silicate (B1173343) ions in addition to hydroxyls and water molecules. researchgate.netudel.edu The stability of these inner-sphere complexes, formed via ligand exchange, is responsible for the strong retention of arsenate on mineral surfaces, effectively sequestering it from the aqueous phase. researchgate.netnih.gov
Complexation of Arsenate with Natural Organic Matter
Natural organic matter (NOM), a complex mixture of organic compounds derived from the decomposition of plants and animals, is ubiquitous in aquatic and terrestrial environments and can significantly influence the behavior of arsenate. msu.runih.gov NOM exists in both dissolved (DOM) and particulate (POM) forms.
The interaction between arsenate and NOM is multifaceted. On one hand, NOM can compete with arsenate for adsorption sites on mineral surfaces, potentially increasing arsenic mobility. nih.gov On the other hand, NOM can form aqueous complexes with arsenate, a process that can either enhance or decrease its mobility depending on the specific conditions. nih.govnih.gov
The formation of arsenate-NOM complexes has been demonstrated through various experimental techniques, including equilibrium dialysis. msu.ruacs.orgacs.org These studies show that arsenate can bind to humic acids, a major component of NOM. acs.orgacs.org The extent of this complexation can vary depending on the origin and chemical characteristics of the NOM. nih.gov For instance, some studies have found that terrestrial humic acids have a higher affinity for arsenic binding compared to aquatic humic acids. acs.orgnih.gov
A key factor in the complexation of arsenate with NOM is the presence of polyvalent metal cations, particularly iron (Fe(III)). msu.runih.gov It is proposed that these cations act as bridges, linking the negatively charged arsenate ions and the functional groups on the NOM, forming ternary As-metal-NOM complexes. msu.runih.govsci-hub.se Dialysis experiments have shown a linear relationship between the amount of complexed arsenate and the Fe(III) content of the NOM. msu.ru These associations can be at least partially colloidal, with arsenate binding to suspended Fe(III)-NOM colloids. msu.ru
The binding of arsenate to natural organic matter is primarily facilitated by the various functional groups present in the complex NOM structure. nih.gov Oxygen-containing functional groups, such as carboxylic and phenolic (or alcoholic) groups, are considered key binding sites. tandfonline.comresearchgate.net
Studies using X-ray Absorption Spectroscopy (XAS) have provided insights into the specific interactions. acs.org Research on peat, a type of NOM, suggests that arsenate complexes with the alcoholic groups of the organic matter. acs.orgresearchgate.net This is in contrast to arsenite, which appears to be predominantly complexed with carboxylic groups. acs.orgresearchgate.net The As···C interatomic distances derived from EXAFS data support this differentiation, with longer distances observed for arsenate-peat complexes compared to arsenite-peat complexes. acs.orgresearchgate.net
The total acidity of humic acid fractions, which is a measure of the total number of acidic functional groups like carboxyl and phenolic groups, has been positively correlated with the percentage of bound arsenate. tandfonline.com This indicates that a higher density of these oxygen-containing groups leads to a greater capacity for arsenate complexation. tandfonline.com While direct binding via these functional groups is important, the formation of ternary complexes where a metal cation bridges arsenate and the NOM functional groups is also a significant mechanism. msu.rusci-hub.se
The complexation of arsenate with organic ligands in NOM is highly dependent on the pH of the solution. acs.orgunesp.br This pH dependence is a result of its influence on both the speciation of arsenate and the protonation state of the organic functional groups.
In general, the binding of arsenate to humic acids tends to be stronger than that of arsenite at all pH values. acs.orgnih.gov Studies have observed that the maximum binding of both arsenate and arsenite to humic acids occurs around a neutral pH of 7. acs.orgnih.gov The reasoning for this peak is twofold:
At low pH: There is increased competition from protons (H+) for the binding sites on the humic acid functional groups. acs.orgunesp.br
At high pH: There is increased competition from hydroxide ions (OH-) for the central arsenic atom. acs.org
Table 4: Summary of Arsenate Complexation with Natural Organic Matter
| Factor | Influence on Arsenate-NOM Complexation |
| NOM Type | Terrestrial humic acids may have a higher binding affinity than aquatic ones. acs.orgnih.gov |
| Metal Cations (e.g., Fe(III)) | Form bridges between arsenate and NOM, creating ternary complexes and enhancing binding. msu.runih.gov |
| Functional Groups | Oxygen-containing groups like alcoholic and phenolic groups are key binding sites. tandfonline.comacs.orgresearchgate.net |
| pH | Maximum binding often observed around neutral pH (~7). acs.orgnih.gov Binding decreases at low pH due to H+ competition and at high pH due to OH- competition. acs.orgunesp.br |
Biogeochemical Transformations and Environmental Cycling of Arsenate
Microbial-Mediated Redox Transformations of Arsenate in Environmental Compartments
Microorganisms are key players in the redox cycling of arsenic in various environmental compartments, including soils, sediments, and aquatic systems. nih.govcopernicus.org They can utilize arsenic compounds as either electron donors in energy metabolism or as electron acceptors in respiration, and they have also developed detoxification mechanisms involving redox transformations. nih.govnih.gov These microbial activities directly impact arsenic's solubility and bioavailability. nih.govnih.gov For instance, the reduction of arsenate to the more mobile arsenite can lead to increased arsenic concentrations in groundwater. tandfonline.commonobasinresearch.org Conversely, the oxidation of arsenite to arsenate can facilitate its immobilization through adsorption onto mineral surfaces like iron oxides. nih.govnih.gov
The interplay between arsenic and other elemental cycles, such as those of iron, sulfur, and carbon, is heavily influenced by microbial metabolism. nih.govacs.org For example, iron-reducing bacteria can release arsenic bound to iron oxide minerals, while sulfate-reducing bacteria can precipitate arsenic as sulfide (B99878) minerals. frontiersin.orgnih.gov The genes responsible for these transformations have been identified, providing insight into the molecular basis of the arsenic biogeochemical cycle. nih.govacs.org
The biological oxidation of arsenite [As(III)] to arsenate [As(V)] is a significant detoxification process and a mechanism for energy generation for some microorganisms. nih.gov This transformation is carried out by a diverse group of arsenite-oxidizing bacteria (AsOB), which are found in various arsenic-contaminated environments. monobasinresearch.orgnih.gov The oxidation of the highly toxic arsenite to the less toxic and less mobile arsenate is a critical step in natural arsenic attenuation and in bioremediation strategies. nih.govmdpi.com
Two primary pathways for aerobic arsenite oxidation have been characterized, centered around the enzyme arsenite oxidase. This enzyme typically consists of two subunits: a large catalytic subunit containing a molybdenum cofactor and a small subunit that is a Rieske-type iron-sulfur protein. mdpi.com The genes encoding this enzyme, typically aioA (formerly aoxB) for the large subunit and aioB (formerly aoxA) for the small subunit, are often located in an operon. mdpi.com Some bacteria utilize arsenite as an electron donor for chemoautotrophic growth, coupling its oxidation to the reduction of oxygen or nitrate. nih.govmonobasinresearch.org Other heterotrophic bacteria oxidize arsenite as a detoxification mechanism, preventing its entry into the cell. monobasinresearch.org
Examples of Arsenite-Oxidizing Bacteria (AsOB) and Their Characteristics
| Bacterium | Environment | Metabolism | Key Gene(s) |
|---|---|---|---|
| Agrobacterium tumefaciens GW4 | Arsenic-contaminated soil | Chemoautotrophic/Heterotrophic | aioA, aioB nih.gov |
| Pseudomonas migulae VC-19 | Arsenic-rich sediments | Heterotrophic | aioA mdpi.com |
| Brevibacterium sp. | - | Heterotrophic | - nih.gov |
| Anabaena sp. | Freshwater | Phototrophic | - researchgate.net |
| Ensifer sp. | Soil | Heterotrophic | - nih.gov |
The conversion of arsenate [As(V)] to arsenite [As(III)] is a critical step in both arsenic detoxification and anaerobic respiration. nih.govnih.gov This reduction is mediated by arsenate reductase enzymes. Two distinct types of arsenate reduction exist: detoxification (or cytoplasmic) reduction and dissimilatory reduction (arsenate respiration).
Detoxification arsenate reduction is a widespread mechanism found in many microorganisms to cope with arsenic toxicity. nih.govmonobasinresearch.org Arsenate enters the cell through phosphate (B84403) transport systems due to its structural similarity to phosphate. mdpi.com Inside the cytoplasm, the arsenate reductase enzyme, encoded by the arsC gene, reduces arsenate to arsenite. monobasinresearch.org The resulting arsenite is then expelled from the cell by an efflux pump, commonly encoded by the arsB gene. monobasinresearch.org The reducing power for this reaction is typically supplied by cellular thiols like glutathione (B108866) or thioredoxin. monobasinresearch.orgnih.gov
Dissimilatory arsenate reduction is a form of anaerobic respiration where certain bacteria use arsenate as the terminal electron acceptor for the oxidation of organic matter or hydrogen. nih.govnih.gov This process is catalyzed by a periplasmic or membrane-bound arsenate reductase, encoded by the arr operon (e.g., arrA and arrB genes). acs.orgfrontiersin.org This metabolic strategy is crucial in anoxic environments and plays a significant role in arsenic mobilization. nih.gov For example, the bacterium Shewanella putrefaciens CN32 can use its Arr complex not only for anaerobic respiration but also to mediate a reversible redox transformation of arsenic under aerobic conditions. acs.org
Key Genes and Enzymes in Biological Arsenate Reduction
| Pathway | Enzyme | Gene(s) | Function | Location |
|---|---|---|---|---|
| Detoxification | Arsenate Reductase | arsC | Reduces intracellular As(V) to As(III) for subsequent efflux. monobasinresearch.orgfrontiersin.org | Cytoplasm monobasinresearch.org |
| Dissimilatory Respiration | Respiratory Arsenate Reductase | arrA, arrB | Uses As(V) as a terminal electron acceptor for energy conservation. acs.orgfrontiersin.org | Periplasm / Membrane |
| Alternate Detoxification | Glutathione S-Transferase B | gstB | Can directly reduce arsenate to arsenite using glutathione. acs.org | Cytoplasm acs.org |
Biomethylation and Biosynthesis of Organic Arsenic Compounds from Inorganic Arsenate
Microorganisms can transform inorganic arsenic into a variety of organic arsenic compounds through methylation. frontiersin.orgnih.gov This process, known as biomethylation, involves the sequential addition of methyl groups to the arsenic atom and is considered a key component of the arsenic biogeochemical cycle. frontiersin.orgfrontiersin.org The process typically starts with the reduction of arsenate to arsenite, which is then methylated. nih.gov The enzyme responsible for this transformation is the As(III) S-adenosylmethionine (SAM) methyltransferase, encoded by the arsM gene in microbes. frontiersin.org
This stepwise methylation produces mono-, di-, and trimethylated arsenic species. nih.govwikipedia.org These can include volatile compounds like trimethylarsine, which can be released into the atmosphere, contributing to the global cycling of arsenic. nih.govnih.govcarnegiescience.edu The methylation process was historically considered a detoxification pathway because the resulting pentavalent methylated arsenicals are generally less toxic than inorganic arsenic. acs.orgnih.gov However, the trivalent methylated intermediates, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are known to be more toxic and reactive than their inorganic precursors. acs.orgacs.org
In marine environments, algae and other organisms can synthesize more complex organoarsenicals, such as arsenosugars and arsenolipids, from inorganic arsenate. nih.govfrontiersin.org These compounds can be transferred through the food chain. monobasinresearch.org Eventually, these complex organic forms can be degraded by other microorganisms, returning arsenic to its inorganic forms and closing the cycle. monobasinresearch.orgum.es A novel organoarsenical antibiotic, arsinothricin, has been shown to be synthesized by a rice rhizosphere bacterium, highlighting the diverse biosynthetic capabilities of microbes. rsc.org
Common Biomethylated and Organic Arsenic Compounds
| Compound Name | Abbreviation | Valence State | Typical Environment/Source |
|---|---|---|---|
| Monomethylarsonic acid | MMA(V) | +5 | Metabolic product in microbes and mammals. acs.orgresearchgate.net |
| Monomethylarsonous acid | MMA(III) | +3 | Toxic intermediate in biomethylation. acs.orgacs.org |
| Dimethylarsinic acid | DMA(V) | +5 | Major metabolic product in microbes and mammals. acs.orgresearchgate.net |
| Dimethylarsinous acid | DMA(III) | +3 | Toxic intermediate in biomethylation. acs.org |
| Trimethylarsine oxide | TMAO | +5 | Product of fungal and bacterial methylation. acs.org |
| Trimethylarsine | TMA | +3 | Volatile product of microbial methylation. nih.govnih.gov |
| Arsenobetaine | - | +5 | Marine organisms (fish, crustaceans). monobasinresearch.orgwikipedia.org |
| Arsenocholine | - | +5 | Marine organisms. wikipedia.org |
| Arsenosugars | - | +5 | Marine algae and seaweed. frontiersin.org |
Biogeochemical Cycling and Environmental Fate of Arsenate Species
The biogeochemical cycle of arsenic describes the movement and transformation of arsenic species through the Earth's major environmental reservoirs: the lithosphere, hydrosphere, atmosphere, and biosphere. um.eswikipedia.org This cycle is driven by a combination of natural processes, such as volcanic emissions and weathering of arsenic-containing minerals, and anthropogenic activities like mining, fossil fuel combustion, and pesticide use. carnegiescience.eduwikipedia.orglidsen.com Microbial transformations are a cornerstone of this cycle, dictating the speciation and, consequently, the fate and transport of arsenic in the environment. nih.govfrontiersin.org
Arsenic's fate is highly dependent on local geochemical conditions, including pH and redox potential, which are themselves often influenced by microbial activity. frontiersin.orgeuropa.eu In oxic surface soils and waters, arsenate is the thermodynamically stable form and tends to adsorb strongly to iron and manganese oxyhydroxides, limiting its mobility. researchgate.netnih.govresearchgate.net However, under anaerobic conditions, such as those found in flooded soils, sediments, or some aquifers, microbes can use arsenate as a respiratory electron acceptor, reducing it to the more soluble and mobile arsenite. nih.govtandfonline.com This reductive dissolution is a primary mechanism for the release of arsenic into groundwater. researchgate.net
Estimated Global Arsenic Fluxes Between Environmental Reservoirs
| Source/Process | Flux To | Estimated Annual Flux (tonnes/year) |
|---|---|---|
| Natural - Volcanism | Atmosphere | 17,820 carnegiescience.edu |
| Natural - Low-temp Volatilization | Atmosphere | 7,590 carnegiescience.edu |
| Anthropogenic - Copper Smelting | Atmosphere | 18,900 carnegiescience.edu |
| Anthropogenic - Coal Combustion | Atmosphere | 3,000 carnegiescience.edu |
| Anthropogenic - Lead Production | Atmosphere | 1,430 carnegiescience.edu |
| Anthropogenic - Zinc Production | Atmosphere | 780 carnegiescience.edu |
| Anthropogenic - Herbicide Application | Atmosphere | 3,440 carnegiescience.edu |
Note: Flux estimates are based on historical data and can vary significantly. carnegiescience.edu
Advanced Materials and Methodologies for Arsenate Control and Remediation Principles
Advanced Adsorption Technologies for Arsenate Removal from Contaminated Media
Adsorption has emerged as a highly effective and widely studied technology for the removal of arsenate from contaminated water sources due to its operational simplicity, cost-effectiveness, and high removal efficiency. aidic.itcetjournal.ittandfonline.com This technique involves the accumulation of arsenate ions onto the surface of a solid adsorbent material. denora.com The efficacy of the adsorption process is largely dependent on the specific properties of the adsorbent used, such as surface area, porosity, and the presence of active functional groups. denora.comnih.gov
Design and Synthesis of Novel Adsorbent Materials (e.g., Metal-Modified Biochar, Titanium (Hydr)Oxides)
The development of novel adsorbent materials with enhanced affinity and capacity for arsenate is a significant area of research. These materials are designed to overcome the limitations of conventional adsorbents.
Metal-Modified Biochar: Biochar, a carbonaceous material derived from the pyrolysis of biomass, can be modified with metal oxides to improve its arsenate adsorption capabilities. For instance, magnetic biochar composites, such as those incorporating Fe3O4 nanoparticles, have demonstrated significant potential for arsenate removal. aidic.itcetjournal.it The magnetic properties of these composites also facilitate their easy separation from treated water using a magnetic field. aidic.itcetjournal.it
Titanium (Hydr)Oxides: Amorphous titanium (hydr)oxide (THO) has shown superior performance in arsenate removal compared to its crystalline counterparts. acs.orgnih.gov THO can be impregnated into materials like activated carbon blocks to create effective point-of-use water treatment systems. acs.orgnih.gov Studies have shown that a higher content of amorphous THO leads to better arsenate removal, with arsenic loadings reaching up to 31 mg As/mg Ti. acs.orgnih.gov The synthesis of these materials can be achieved through sol-gel techniques, allowing for control over the material's properties. acs.orgresearchgate.net
Other Novel Adsorbents:
Functionalized Magnetic Nanoparticles: Iron-based magnetic nanoparticles, such as Fe3O4 and Fe3O4/SiO2, functionalized with amino derivatives, have been synthesized and evaluated for arsenate removal. aidic.itcetjournal.it These materials exhibit high adsorption capacities, with Fe3O4/SiO2 nanoparticles showing a maximum adsorption capacity of 121 mg/g. aidic.itcetjournal.it
Metal-Organic Frameworks (MOFs): MOFs are porous materials with high surface areas that have been investigated for arsenate adsorption. For example, Fe-BTC MOF has demonstrated a maximum adsorption capacity of 12.258 mg/g for arsenic. nih.gov
Nanoparticle Adsorbents: Various nanoparticles, including those based on iron oxides like goethite and hematite (B75146), have been shown to be effective adsorbents for arsenate. tandfonline.comfrontiersin.org Goethite nanoparticles, for instance, have an experimental adsorption capacity of 72.4 mg/g for As(V). tandfonline.com
Table 1: Adsorption Capacities of Novel Adsorbent Materials for Arsenate
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Fe3O4/SiO2 Magnetic Nanoparticles | 121 | aidic.itcetjournal.it |
| Goethite Nanoparticles | 72.4 | tandfonline.com |
| Fe-BTC MOF | 12.258 | nih.gov |
| Fe3O4 Magnetic Nanoparticles | 20.4 | aidic.itcetjournal.it |
Mechanistic Studies of Arsenate Adsorption Processes (e.g., Ligand Exchange, Surface Precipitation, Electron Coordination)
Understanding the mechanisms of arsenate adsorption is crucial for the development of more efficient and selective adsorbents. The primary mechanisms involved include:
Ligand Exchange: This is a common mechanism for the adsorption of arsenate onto metal oxide surfaces. It involves the displacement of surface hydroxyl groups (-OH) by arsenate ions (HAsO4^2- or H2AsO4^-), leading to the formation of inner-sphere surface complexes. researchgate.net This process is particularly relevant for adsorbents like iron and aluminum hydroxides.
Surface Precipitation: Under certain conditions, particularly at high arsenate concentrations, surface precipitation can occur. This involves the formation of a three-dimensional phase of a metal arsenate on the adsorbent surface.
Electron Coordination: The interaction between the arsenate oxyanion and the positively charged metal centers on the adsorbent surface involves electron coordination. The oxygen atoms of the arsenate ion donate electrons to the metal ions, forming a coordinate bond.
Electrostatic Attraction: At pH values below the point of zero charge of the adsorbent, the surface is positively charged, and it can attract the negatively charged arsenate anions through electrostatic forces.
Infrared spectroscopy and X-ray absorption near edge structure (XANES) analysis are valuable techniques for elucidating these adsorption mechanisms. For example, infrared bands observed after As(V) adsorption on activated natural siderite suggest the formation of inner-sphere bidentate binuclear surface complexes. researchgate.net
Modeling of Adsorption Isotherms and Kinetic Processes for Performance Optimization
To optimize the performance of adsorption systems for arsenate removal, it is essential to model the equilibrium and kinetic data.
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of arsenate in the solution and the amount of arsenate adsorbed onto the solid phase at a constant temperature. The two most commonly used isotherm models are:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. aidic.itcetjournal.itresearchgate.net The Langmuir equation is often used to determine the maximum adsorption capacity of an adsorbent. aidic.itcetjournal.it
Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. acs.orgresearchgate.netresearchgate.netiitd.ac.in It is often a better fit for adsorption on heterogeneous materials like soils. iitd.ac.inacs.org
Table 2: Comparison of Langmuir and Freundlich Isotherm Models
| Isotherm Model | Assumptions | Applicability |
|---|---|---|
| Langmuir | Monolayer adsorption, homogeneous surface, finite number of identical sites. | Often used to determine maximum adsorption capacity. |
| Freundlich | Multilayer adsorption, heterogeneous surface. | Describes adsorption on heterogeneous materials. |
Adsorption Kinetics: Adsorption kinetics describe the rate of arsenate uptake by the adsorbent. Understanding the kinetics is crucial for designing efficient adsorption systems. Common kinetic models include:
Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net
Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netresearchgate.net This model often provides a better fit for the adsorption of arsenate on various materials. researchgate.net
Intraparticle diffusion model: This model is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. researchgate.net
The Elovich kinetics model is another model that can indicate chemisorption as the removal mechanism. researchgate.net
Chemical Precipitation and Immobilization Strategies for Arsenate
Chemical precipitation is a widely used method for removing arsenate from water, which relies on the formation of insoluble arsenate compounds. Immobilization strategies aim to convert mobile arsenate into less soluble and less bioavailable forms.
Principles of Insoluble Metal Arsenate Mineral Formation
The formation of insoluble metal arsenate minerals is governed by the solubility product principle. When the product of the concentrations of the metal cation and the arsenate anion exceeds the solubility product constant (Ksp) of a particular mineral, precipitation will occur. The solubility of metal arsenates is highly dependent on pH.
Calcium Arsenates: Lime (calcium oxide) can be used to precipitate arsenate as calcium arsenate compounds. acs.org However, the stability of these precipitates can be a concern, as they may redissolve if the pH decreases due to reaction with atmospheric carbon dioxide. researchgate.netresearchgate.net Several calcium arsenate minerals can form, including Ca4(OH)2(AsO4)2·4H2O and Ca5(AsO4)3OH (arsenate apatite). acs.org Arsenate can also substitute for phosphate (B84403) in the structure of hydroxyapatite. researchgate.net
Transition Metal Arsenates: Many transition metals, such as copper, lead, and zinc, can form insoluble arsenate minerals. researchgate.net These minerals are often found in the oxidized zones of ore deposits. researchgate.net The stability of these minerals varies, with some, like mimetite (a lead arsenate), being considered for remediation purposes. researchgate.net Arsenate minerals are a significant class, comprising about 58% of all known arsenic minerals. geoscienceworld.org They are often formed as secondary weathering products of arsenic-containing primary minerals. uvm.eduresearchgate.net
Coprecipitation of Arsenate with Amorphous Iron and Aluminum Hydroxides
Coprecipitation is a process where arsenate is removed from solution during the formation of another precipitate, typically iron or aluminum hydroxides. nih.govnih.gov This is a highly effective method for arsenate removal.
When iron or aluminum salts (e.g., ferric chloride or alum) are added to water, they hydrolyze to form amorphous iron and aluminum hydroxides, respectively. nih.gov These hydroxides have a high surface area and a strong affinity for arsenate. Arsenate can be incorporated into the structure of the forming precipitates or adsorbed onto their surfaces.
The efficiency of arsenate removal by coprecipitation is influenced by factors such as pH and the molar ratio of iron or aluminum to arsenic. acs.orgresearchgate.net Coprecipitation with mixed iron-aluminum solutions can be particularly effective, as the presence of aluminum can inhibit the crystallization of iron oxides, resulting in a higher surface area and greater arsenate removal. nih.gov Studies have shown that phosphate can desorb arsenate from these coprecipitates, with a greater capacity to desorb arsenate from aluminum sites than from iron sites. nih.gov
Theoretical and Computational Studies of Arsenate Systems
Quantum Chemical Investigations of Arsenate Electronic Structure and Bonding
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of the arsenate ion (AsO₄³⁻) and its various protonated forms. These calculations provide detailed information on molecular geometry, bond properties, and the nature of interactions with other chemical species.
Studies employing DFT functionals like B3LYP have been used to optimize the molecular structures of arsenic compounds. mdpi.com Such calculations determine key geometric parameters, including bond lengths and angles. For instance, the interaction of arsenic species with various functional groups has been analyzed, revealing ground-state distances between the arsenic atom and atoms like sulfur, nitrogen, and oxygen. mdpi.com In one-to-one interactions involving As(III), the calculated ground-state distance to a thiol group was 2.27 Å, while it was 2.15 Å for an amino group and 1.91 Å for a carboxylic group. mdpi.com
Theoretical studies also show how protonation affects the structure of the arsenate ion. princeton.edu The symmetry of the arsenate polyhedron is strongly distorted by protonation, with the relative influence on the structure following the order: H⁺ >> cation ≥ H₂O. princeton.edu This distortion is reflected in changes to the As-O bond vibrations, which are sensitive to the local chemical environment. princeton.edu The concept of the "arsenic bond," a type of pnictogen bond, has also been explored through computational and theoretical tools, where the covalently bound arsenic atom acts as an electrophilic region that can form attractive interactions with nucleophiles. mdpi.com
Table 1: Calculated Interatomic Distances for As(III) with Functional Groups This table is based on data from quantum-mechanical optimizations.
| Interacting Group | As-Atom Distance (Å) |
| Thiol | 2.27 |
| Amino | 2.15 |
| Carboxylic | 1.91 |
| Data sourced from MDPI. mdpi.com |
Molecular Dynamics Simulations of Arsenate Solvation and Interfacial Processes
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of arsenate in solution and at interfaces. acs.org These simulations provide a microscopic view of processes like solvation (interaction with water molecules) and adsorption onto mineral surfaces, which are critical for understanding arsenate's environmental fate. acs.orgescholarship.org
MD simulations have been used to investigate the adsorption of arsenic species onto various materials, including metal oxides and graphene sheets. acs.orgtandfonline.com By calculating interaction energies, which are the sum of electrostatic and van der Waals forces, researchers can assess the strength of attraction between arsenate and a surface. tandfonline.com For example, simulations have been developed to screen different metal oxides for their effectiveness in removing arsenic from water, studying the effects of variables like pH, temperature, and pressure on adsorption capacity. acs.org One study found that for certain metal oxides, adsorption capacity decreased at higher temperatures but increased with pressure. acs.org
In the context of biochemical systems, MD simulations have been employed to understand the binding of arsenate to proteins. High-performance simulations running for durations such as 100 nanoseconds can capture the conformational behavior of protein-ligand complexes and calculate key energetic attributes. nih.gov For example, the binding affinity of the laccase-arsenate (LAC-ART) complex was calculated to be -5.82 ± 0.01 kcal/mol, and the average post-simulation potential energy for an arsenate reductase-arsenate (ArsC-ART) complex was found to be -68,204.655 kcal/mol. nih.gov All-atom MD has also been used to simulate arsenated-lipid bilayers to understand their structural and dynamical properties compared to standard phospholipid bilayers. researchgate.net
Table 2: Calculated Interaction and Energy Values from MD Simulations This table presents data from various molecular dynamics simulation studies.
| System | Parameter | Calculated Value |
| Laccase-Arsenate (LAC-ART) | Binding Affinity | -5.82 ± 0.01 kcal/mol |
| Arsenate Reductase-Arsenate (ArsC-ART) | Average Potential Energy | -68,204.655 kcal/mol |
| Data sourced from ACS Publications. nih.gov |
Computational Spectroscopy for Prediction and Interpretation of Vibrational and X-ray Absorption Spectra
Computational methods are essential for the accurate interpretation of experimental spectra, such as vibrational (Infrared and Raman) and X-ray absorption spectra (XAS). By modeling spectral features from first principles, researchers can assign specific spectroscopic signals to distinct molecular structures and coordination environments.
Vibrational Spectroscopy: Theoretical calculations, including semiempirical methods and DFT, have been successfully used to evaluate the vibrational modes of arsenate complexes. princeton.eduresearchgate.net These theoretical predictions show excellent agreement with experimental IR and Raman data and are crucial for interpreting the influence of protonation, hydration, and metal complexation on As-O symmetric stretching vibrations. princeton.edu
Protonation Effects: The As-OH symmetric stretching of protonated arsenates in aqueous solutions shifts to higher energies with increasing protonation. princeton.edu
Complexation Effects: For all arsenate complexes, the As-O symmetric stretching (where O is bonded to a metal, H⁺, or H₂O) shifts to lower wavenumbers (≤820 cm⁻¹) compared to the uncomplexed arsenate ion. princeton.edu
Table 3: Calculated As-OH Symmetric Stretching Frequencies for Protonated Aqueous Arsenates This table shows the trend of vibrational frequency shifts with increasing protonation as determined by computational and experimental studies.
| Arsenate Species | Wavenumber (cm⁻¹) |
| HAsO₄²⁻ | <720 |
| H₂AsO₄⁻ | <770 |
| H₃AsO₄⁰ | <790 |
| Data sourced from the Molecular Environmental Geochemistry Group. princeton.edu |
X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique used to probe the local atomic environment of arsenic. Computational modeling is critical for interpreting these complex spectra. EXAFS analysis, for example, can determine the type and distance of neighboring atoms. acs.orgnih.gov Simulations of EXAFS data have confirmed that arsenate forms inner-sphere complexes on various mineral surfaces, such as aluminum oxides and green rust. nih.govacs.org These models can distinguish between different binding geometries, such as monodentate and bidentate complexes, by fitting theoretical As-metal bond distances to the experimental data. acs.org Large databases of computed XANES spectra, often generated using codes like FEFF, serve as valuable resources for matching experimental spectra to known chemical structures and oxidation states. cdc.govnih.gov
Geochemical Transport and Reactive Transport Modeling of Arsenate in Environmental Systems
Geochemical and reactive transport models are computational tools used to simulate the movement and chemical transformation of substances like arsenate in complex environmental systems such as aquifers and soils. acs.orgresearchgate.net These models couple solute transport with chemical reactions, including aqueous phase speciation and adsorption-desorption processes at solid-water interfaces. usgs.govmcgill.ca
One-dimensional (1D) reactive transport models, often implemented with software like PHREEQC, are widely used to predict the mobility of arsenate. landsbokasafn.isufz.de These models can simulate the retardation of arsenate movement due to surface reactions with minerals. landsbokasafn.is For instance, a 1D model of a basaltic aquifer predicted that while a conservative ion like Cl⁻ would move 4100 meters in under 10 years, arsenate would be significantly retarded, with a complete breakthrough predicted for the year 2100. landsbokasafn.is
These models often incorporate surface complexation models (SCM) to describe the adsorption of arsenate onto mineral surfaces like hydrous ferric oxides. researchgate.netusgs.gov SCMs have been shown to better capture the dynamic behavior of contaminants compared to simpler parametric approaches based on a single distribution coefficient (Kₑ). acs.orgmcgill.canih.gov The coupling of transport simulators (e.g., MODFLOW/MT3DMS) with geochemical codes (e.g., PHREEQC) allows for sophisticated simulations of the spatial and temporal distribution of arsenate in groundwater. acs.orgusgs.gov Such models are essential for assessing the risks associated with arsenic contamination and for designing effective remediation strategies. ufz.denih.gov
Advanced Synthesis Approaches for Arsenate Compounds in Research
Controlled Chemical Synthesis of Inorganic Arsenate Salts and Their Hydrates
The controlled synthesis of inorganic arsenate salts and their hydrated forms is crucial for understanding their fundamental properties and potential applications. Various methods are employed to achieve precise control over the stoichiometry, crystal structure, and morphology of these materials.
Hydrothermal and Ionothermal Synthesis: Hydrothermal synthesis is a versatile method for crystallizing inorganic arsenates that may be unstable at higher temperatures. semanticscholar.org This technique involves heating aqueous solutions of precursors in a sealed vessel, known as an autoclave, to generate high-pressure conditions. semanticscholar.org By carefully controlling the temperature, pressure, and precursor concentrations, researchers can synthesize a variety of metal arsenates with well-defined crystal structures. For instance, new iron arsenates have been synthesized hydrothermally, revealing complex three-dimensional frameworks. Ionothermal synthesis is a related technique that uses ionic liquids as the solvent, which can lead to the formation of novel arsenate phases. rsc.org
Controlled Precipitation: Precipitation is a common and effective method for the synthesis of inorganic arsenate salts from aqueous solutions. researchgate.net This technique involves the reaction of soluble precursors to form an insoluble arsenate salt that precipitates out of the solution. The control of parameters such as pH, temperature, and the rate of addition of reactants is critical for obtaining the desired product with high purity and specific morphology. For example, the precipitation of ferric arsenate is a method used for the removal of arsenic from industrial effluents. researchgate.net The careful control of reaction conditions, such as the Fe/As ratio and pH, allows for the efficient precipitation of stable ferric arsenate compounds. researchgate.net
Sol-Gel Synthesis: The sol-gel process is a wet-chemical technique used for the fabrication of metal oxides from a colloidal solution (sol) that forms a gel-like network. wikipedia.org This method offers excellent control over the purity, homogeneity, and texture of the final product at a molecular level. While widely used for synthesizing materials like zinc oxide and titanium dioxide for arsenate removal, the principles of sol-gel synthesis can be adapted for the direct synthesis of inorganic arsenates. nih.govnih.govmdpi.com The process typically involves the hydrolysis and polycondensation of metal alkoxide precursors in the presence of an arsenate source. wikipedia.org
Table 1: Comparison of Synthesis Methods for Inorganic Arsenates
| Synthesis Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Hydrothermal Synthesis | Crystallization from high-temperature aqueous solutions under high pressure. semanticscholar.org | Can produce crystalline phases not stable at their melting point; allows for growth of large, high-quality crystals. | Requires expensive autoclaves; difficult to observe crystal growth in real-time. semanticscholar.org |
| Controlled Precipitation | Formation of a solid arsenate salt from a solution by reacting soluble precursors. researchgate.net | Relatively simple and scalable; allows for control over particle size and morphology through process parameters. | Can be sensitive to reaction conditions, potentially leading to impurities or amorphous products. |
| Sol-Gel Synthesis | Formation of a solid network through the gelation of a colloidal solution. wikipedia.org | High product purity and homogeneity; allows for the synthesis of nanomaterials with controlled porosity. | Can be a slow process; requires careful control of hydrolysis and condensation reactions. |
Organic Synthesis Pathways for Arsenate Esters and Organoarsorates (e.g., Triethyl Arsenate)
The synthesis of organic arsenate esters and organoarsorates involves the formation of covalent bonds between an arsenic center and organic moieties. These compounds are of interest in organic synthesis and materials science.
The most common method for synthesizing simple arsenate esters, such as triethyl arsenate, is through the esterification of arsenic acid with an alcohol in the presence of an acid catalyst. youtube.com The reaction involves the nucleophilic attack of the alcohol on the arsenic acid, leading to the formation of the corresponding ester and water. The equilibrium can be shifted towards the product by removing water as it is formed.
The synthesis of more complex arsenate esters, such as aryl esters, can be achieved through various methods developed for the esterification of carboxylic acids, which can be adapted for arsenic acid and its derivatives. rsc.orgiajpr.comresearchgate.net These methods often involve the activation of the acid component to facilitate the reaction with a less nucleophilic alcohol or phenol.
It is important to note that arsenate esters are known to be hydrolytically unstable in aqueous solutions, which can limit their applications and requires anhydrous conditions for their synthesis and handling. nih.gov
Table 2: General Pathways for Arsenate Ester Synthesis
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Fischer Esterification (adapted) | Arsenic acid, Alcohol | Acid catalyst, Removal of water | Alkyl arsenate ester |
| Acyl Chloride/Anhydride Method (adapted) | Arsenoyl chloride (hypothetical), Alcohol/Phenol | Base (e.g., pyridine) | Alkyl/Aryl arsenate ester |
| Coupling Agent-Mediated Esterification (adapted) | Arsenic acid, Alcohol/Phenol | Coupling agent (e.g., DCC, EDC) | Alkyl/Aryl arsenate ester |
Development of Green Synthesis Methods for Arsenic-Based Nanomaterials
In recent years, there has been a significant shift towards the development of environmentally friendly "green" synthesis methods for nanomaterials. nih.gov These approaches aim to reduce or eliminate the use of hazardous substances and minimize energy consumption. mdpi.com In the context of arsenic-based materials, green synthesis has primarily focused on the production of nanoparticles for environmental remediation, particularly the removal of arsenic from contaminated water.
Plant-Mediated Synthesis: A prominent green synthesis approach involves the use of plant extracts as reducing and capping agents. nih.govmdpi.comjchr.org Phytochemicals present in plant extracts, such as polyphenols, flavonoids, and proteins, can effectively reduce metal ions to form nanoparticles and stabilize them, preventing aggregation. nih.gov For example, extracts from various plants have been successfully used to synthesize iron oxide, zinc oxide, and silver nanoparticles that exhibit high efficiency in adsorbing arsenate from water. nih.govjchr.orgresearchgate.net
Microorganism-Mediated Synthesis: Microorganisms, including bacteria, fungi, and algae, have also been harnessed for the biosynthesis of nanoparticles. semanticscholar.orgresearchgate.netjapsonline.commdpi.combhu.ac.in These organisms can produce enzymes and other metabolites that facilitate the reduction of metal ions and the formation of nanoparticles, either intracellularly or extracellularly. japsonline.combhu.ac.in The microbial synthesis of nanoparticles offers a sustainable and eco-friendly alternative to conventional chemical and physical methods. japsonline.com While much of the research has focused on the synthesis of metal and metal oxide nanoparticles for arsenic removal, the principles of biosynthesis can be extended to the direct synthesis of arsenic-containing nanomaterials. researchgate.netnih.gov
The development of these green synthesis methods not only provides more sustainable routes to arsenic-based nanomaterials but also opens up new possibilities for their application in various fields, owing to the unique surface properties imparted by the biological capping agents.
Q & A
Q. How can error analysis be integrated into hydrogen arsorate research to enhance data credibility?
- Methodological Answer : Report systematic errors (e.g., instrument calibration drift) and random errors (e.g., pipetting variability) with confidence intervals. Use ANOVA to compare datasets and Grubbs’ test to exclude outliers .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
